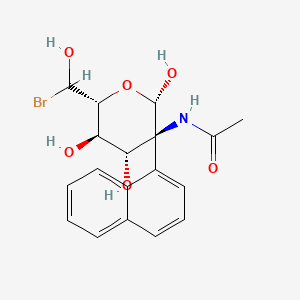

6-Bromo-2-naphthyl2-acetamido-2-deoxy-b-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Bromo-2-naphthyl2-acetamido-2-deoxy-b-D-glucopyranoside is a compound prominently employed in the biomedical sector. It is known for its role in facilitating the detection and examination of disease-related proteins, particularly those associated with cancer. This compound functions as a substrate for selective enzymes, enabling the visualization and thorough analysis of these proteins.

Vorbereitungsmethoden

The synthesis of 6-Bromo-2-naphthyl2-acetamido-2-deoxy-b-D-glucopyranoside involves several steps. The primary synthetic route includes the bromination of 2-naphthol followed by glycosylation with 2-acetamido-2-deoxy-b-D-glucopyranosyl chloride. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or acetonitrile. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Analyse Chemischer Reaktionen

6-Bromo-2-naphthyl2-acetamido-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: This compound is a chromogenic substrate used for the detection of chitinase activity.

Substitution Reactions: The bromine atom in the naphthyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Wissenschaftliche Forschungsanwendungen

6-Bromo-2-naphthyl2-acetamido-2-deoxy-b-D-glucopyranoside has several scientific research applications:

Biomedicine: It is used to facilitate the detection and examination of disease-related proteins, particularly those associated with cancer.

Enzyme Studies: As a chromogenic substrate, it is employed in the study of chitinase activity, allowing researchers to visualize and quantify enzyme activity.

Pharmaceutical Testing: The compound is used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical results.

Wirkmechanismus

The mechanism of action of 6-Bromo-2-naphthyl2-acetamido-2-deoxy-b-D-glucopyranoside involves its role as a substrate for selective enzymes. When acted upon by enzymes such as chitinase, the compound undergoes hydrolysis, releasing a chromogenic product that can be easily detected. This property makes it valuable for visualizing and analyzing enzyme activity and disease-related proteins.

Vergleich Mit ähnlichen Verbindungen

6-Bromo-2-naphthyl2-acetamido-2-deoxy-b-D-glucopyranoside can be compared with other similar compounds, such as:

4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside: Another chromogenic substrate used for enzyme studies.

2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside: Similar in structure but lacks the bromine atom, which may affect its reactivity and detection properties.

6-Chloro-2-naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside: A chlorinated analog that may have different reactivity and detection characteristics compared to the brominated compound.

These comparisons highlight the uniqueness of this compound, particularly its bromine substitution, which can influence its chemical reactivity and detection properties.

Eigenschaften

Molekularformel |

C18H20BrNO6 |

|---|---|

Molekulargewicht |

426.3 g/mol |

IUPAC-Name |

N-[(2S,3S,4S,5R,6R)-6-[bromo(hydroxy)methyl]-2,4,5-trihydroxy-3-naphthalen-1-yloxan-3-yl]acetamide |

InChI |

InChI=1S/C18H20BrNO6/c1-9(21)20-18(12-8-4-6-10-5-2-3-7-11(10)12)15(23)13(22)14(16(19)24)26-17(18)25/h2-8,13-17,22-25H,1H3,(H,20,21)/t13-,14+,15+,16?,17-,18-/m0/s1 |

InChI-Schlüssel |

DJJSCRGZMHMCNZ-PNKSAIQJSA-N |

Isomerische SMILES |

CC(=O)N[C@]1([C@@H]([C@H]([C@@H](O[C@@H]1O)C(O)Br)O)O)C2=CC=CC3=CC=CC=C32 |

Kanonische SMILES |

CC(=O)NC1(C(C(C(OC1O)C(O)Br)O)O)C2=CC=CC3=CC=CC=C32 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824639.png)

![(2S)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid](/img/structure/B11824651.png)

![2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11824682.png)